GLYCOGEN
Beschreibung
Biological Significance as a Dynamic Energy Reservoir
Glycogen's evolutionary conservation as an energy buffer stems from its unique physicochemical properties. The polymer's spherical β-particles (20–40 nm diameter) aggregate into larger α-rosettes in hepatic cells, creating a metastable structure that balances storage density with enzymatic accessibility. This architecture permits:
- High-density glucose packaging : Each glycogen molecule contains approximately 55,000 glucose residues, storing energy at 4 kcal/g while avoiding osmotic stress through tight molecular packing.
- Rapid mobilization kinetics : Glycogen phosphorylase cleaves glucose-1-phosphate from terminal $$ \alpha $$-1,4 linkages at rates exceeding 5 μmol/min/g tissue during intense exercise.
- Tissue-specific regulation : Hepatic glycogenolysis maintains blood glucose between 70–110 mg/dL, while muscle glycogen exclusively fuels local ATP production through substrate-level phosphorylation.
Table 1: Glycogen Distribution in Adult Humans
| Tissue | Average Content (g) | Physiological Role |
|---|---|---|
| Skeletal Muscle | 300–700 | Anaerobic glycolysis substrate |
| Liver | 80–160 | Systemic glucose homeostasis |
| Cardiac Muscle | 10–15 | Sustained contractile activity |
The liver's glycogen stores can sustain normoglycemia for 12–48 hours during fasting, while skeletal muscle reserves enable ≈2 hours of vigorous exercise before depletion. This temporal hierarchy reflects differential expression of glucose-6-phosphatase, present in hepatocytes but absent from myocytes.
Historical Evolution of Glycogen Research
Claude Bernard's 1855 discovery of "la matière glycogène" revolutionized biochemical understanding of energy metabolism. Key milestones include:
- 1857 : M.A. Sanson identifies muscle glycogen, expanding its role beyond hepatic glucose regulation.
- 1920s : Carl and Gerty Cori elucidate the cyclic interconversion of glucose and lactate during muscle activity (Cori cycle).
- 1957 : Luis Leloir characterizes UDP-glucose as the activated glycogenesis substrate, earning the 1970 Nobel Prize in Chemistry.
- 1984 : Identification of glycogenin as the primer protein for glycogen synthesis, resolving long-standing questions about polymer initiation.
Table 2: Key Enzymes in Glycogen Metabolism
| Enzyme | EC Number | Function |
|---|---|---|
| Glycogen synthase | 2.4.1.11 | Extends $$ \alpha $$-1,4 chains |
| Branching enzyme | 2.4.1.18 | Creates $$ \alpha $$-1,6 linkages |
| Glycogen phosphorylase | 2.4.1.1 | Cleaves $$ \alpha $$-1,4 bonds |
| Debranching enzyme | 3.2.1.33 | Removes $$ \alpha $$-1,6 branches |
Modern techniques like $$ ^{13}\text{C} $$-NMR spectroscopy now enable non-invasive tracking of glycogen dynamics in vivo, while cryo-EM has resolved glycogenin's tyrosine-mediated primer mechanism at 3.1 Å resolution.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[[(2R,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19?,20?,21+,22+,23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSGBSNPRWKUQH-QUMRWLSBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2C([C@@H]([C@H]([C@H](O2)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Glycogen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9005-79-2 | |
| Record name | Glycogen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycogen is naturally synthesized in oysters through the process of glycogenesis. This involves the enzyme glycogen synthase, which catalyzes the addition of glucose units to a growing glycogen chain using uridine diphosphate glucose (UDP-glucose) as a substrate .
Industrial Production Methods: Industrial extraction of glycogen from oysters typically involves homogenizing the oyster tissue and then extracting the glycogen using solvents such as dimethyl sulfoxide (DMSO). The extracted glycogen is then purified through processes like ultracentrifugation and gel filtration .
Analyse Chemischer Reaktionen
Glycogenolysis
Glycogenolysis is the metabolic process by which glycogen is broken down into glucose-1-phosphate and glycogen (n-1) . This process occurs through the sequential removal of glucose monomers via phosphorolysis, which is catalyzed by the enzyme glycogen phosphorylase .
Mechanism :
In muscles, glycogenolysis is initiated by cAMP binding to phosphorylate kinase, which converts phosphorylase b to phosphorylase a, the enzyme responsible for catalyzing glycogen breakdown .
Glycogenesis
Glycogenesis is the synthesis of glycogen from glucose monomers . Unlike glycogenolysis, glycogenesis is an endergonic process that requires energy input .
Mechanism :
-
Energy is provided by uridine triphosphate (UTP), which reacts with glucose-1-phosphate to form UDP-glucose. This reaction is catalyzed by UTP—glucose-1-phosphate uridylyltransferase .
-
Glycogen is synthesized from UDP-glucose monomers, initially by the protein glycogenin, which has two tyrosine anchors for the reducing end of glycogen . Glycogenin catalyzes the attachment of four glucoses to itself, creating a short chain connected with alpha 1 4 glycosidic bonds5.
-
Glycogen synthase then progressively lengthens the glycogen chain by adding α(1→4)-bonded glucose to the nonreducing end of the glycogen chain, using UDP-glucose .
-
The glycogen branching enzyme then transfers a terminal fragment of six or seven glucose residues from a nonreducing end to the C-6 hydroxyl group of a glucose residue deeper within the glycogen molecule . The branching enzyme requires a branch of at least 11 residues to act upon and can transfer to the same or adjacent glucose chains .
In animal tissues, an enzyme preparation catalyzes the transfer of d-glucose from uridine diphosphate d-glucose to glycogen . When the chains become about 10 units long, portions are transferred to other chains, forming α-1,6-glycosyl linkages by a branching enzyme .
Regulation of Glycogen Metabolism
Biotin regulates genes that are critical in intermediary metabolism, with stimulatory effects on genes favoring hypoglycemia and decreasing the expression of hepatic phosphoenolpyruvate carboxykinase, which stimulates glucose production by the liver .
Wissenschaftliche Forschungsanwendungen
GLYCOGEN has a wide range of scientific research applications:
Biochemistry: Used to study carbohydrate metabolism and enzyme activity.
Molecular Biology: Serves as an inert carrier to enhance the efficiency of DNA and RNA extraction through ethanol precipitation.
Medicine: Used as a sterile inflammatory agent in animal models to study inflammation and immune response.
Food Industry: Contributes to the flavor and texture of oyster-based products.
Wirkmechanismus
GLYCOGEN exerts its effects primarily through its role in energy storage and release. The enzyme glycogen synthase catalyzes the formation of glycogen from glucose, while glycogen phosphorylase breaks down glycogen into glucose-1-phosphate, which can then enter glycolysis to produce energy . Molecular targets include enzymes involved in glycogen metabolism, such as glycogen synthase and glycogen phosphorylase .
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Branching Frequency and Solubility
| Compound | Branching Frequency | Solubility in Water |
|---|---|---|
| Glycogen | Every 8–12 units | High (due to branching) |
| Amylopectin | Every 24–30 units | Moderate |
| Cellulose | Unbranched | Low |
Table 2: Disease Associations
| Disorder | Defective Enzyme | Glycogen Impact | Clinical Features |
|---|---|---|---|
| McArdle’s Disease | Glycogen phosphorylase | Accumulation in muscle | Exercise intolerance, myoglobinuria |
| Pompe Disease | Lysosomal α-glucosidase | Systemic lysosomal accumulation | Cardiomegaly, muscle weakness |
| Andersen’s Disease | Glycogen branching enzyme | Abnormal, less-branched glycogen | Liver cirrhosis, growth failure |
Biologische Aktivität
Glycogen, a polysaccharide composed of glucose units, serves as a primary energy reserve in animals and fungi. It plays a critical role in various biological processes, including energy metabolism, brain function, and response to physiological stress. This article explores the biological activity of glycogen, highlighting its metabolic pathways, physiological significance, and implications in health and disease.
Structure and Metabolism of Glycogen
Glycogen is a branched polymer of glucose linked primarily by glycosidic bonds with branch points formed by linkages. It is predominantly stored in the liver and skeletal muscles. The metabolism of glycogen involves two main processes: glycogenesis (synthesis) and glycogenolysis (breakdown).
Glycogenesis
Glycogenesis occurs when glucose levels are high, facilitating the conversion of glucose to glycogen for storage. Key enzymes involved include:
- Glycogen Synthase : Catalyzes the addition of glucose units to form glycogen.
- Glycogenin : Acts as a primer for glycogen synthesis.
Glycogenolysis
During periods of fasting or intense exercise, glycogen is broken down to release glucose. Key enzymes include:
- Glycogen Phosphorylase : Catalyzes the release of glucose-1-phosphate from glycogen.
- Debranching Enzyme : Facilitates the removal of branch points in glycogen.
The regulation of these processes is crucial for maintaining blood glucose levels and providing energy to tissues during metabolic demands.
Energy Storage and Release
Glycogen serves as a vital energy source during physical activity and fasting. In muscle cells, glycogen is mobilized to provide glucose for ATP production during anaerobic respiration. In the liver, glycogen breakdown releases glucose into the bloodstream to maintain blood sugar levels.
Role in Brain Function
Recent studies indicate that brain glycogen metabolism is essential for cognitive functions such as learning and memory consolidation. Alterations in brain glycogen levels have been implicated in neurodegenerative diseases like Lafora disease, characterized by abnormal glycogen accumulation .
Case Studies on Glycogen Storage Diseases
Glycogen storage diseases (GSDs) are genetic disorders resulting from enzyme deficiencies affecting glycogen metabolism. One notable case study involves a 17-year-old boy diagnosed with GSD Type Ia, characterized by hepatic glucose-6-phosphatase deficiency. Clinical manifestations included hepatomegaly and growth retardation. Treatment with raw corn starch improved his condition significantly after nine months .
| Case Study | Clinical Manifestations | Treatment | Outcome |
|---|---|---|---|
| GSD Type Ia | Hepatomegaly, growth retardation | Raw corn starch (50–100 g four times daily) | Improved growth; however, some lesions increased in size |
Recent Research Findings
Recent advancements in understanding glycogen's biological activity have revealed its multifaceted roles beyond energy storage:
- Brain Glycogen : Research has shown that brain glycogen plays critical roles in neuronal health and function. The regulation of brain glycogen phosphorylase (bGP) has been identified as a key factor influencing cognitive performance .
- Metabolic Regulation : Studies indicate that glycogen metabolism is intricately linked to metabolic health, influencing conditions such as obesity and diabetes .
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying glycogen in tissue samples, and how do researchers validate their accuracy?
- Methodological Answer : Glycogen quantification typically involves biochemical assays such as the anthrone-sulfuric acid method (colorimetric) or enzymatic hydrolysis coupled with glucose oxidase-peroxidase (GOPOD) assays. Validation includes parallel analysis using isotope dilution mass spectrometry (ID-MS) to confirm specificity, and internal controls (e.g., spiked glycogen standards) to assess recovery rates. Researchers must also account for tissue heterogeneity by normalizing results to protein content or tissue weight .
Q. How do researchers distinguish between glycogen synthesis and degradation pathways in experimental models?
- Methodological Answer : Pulse-chase experiments with radiolabeled glucose (e.g., ¹⁴C-glucose) track incorporation into glycogen. Inhibitors like 3-mercaptopicolinic acid (glycogenolysis blocker) or siRNA targeting glycogen synthase (GYS1/2) can isolate pathway-specific activity. Western blotting for phosphorylation states of enzymes like glycogen synthase (activated by dephosphorylation) and glycogen phosphorylase (activated by phosphorylation) provides additional mechanistic insights .
Q. What criteria determine the use of primary vs. secondary data in glycogen-related studies?
- Methodological Answer : Primary data (e.g., lab-generated enzyme kinetics or tissue-specific glycogen levels) are prioritized for hypothesis testing, while secondary data (e.g., published gene expression profiles of glycogen-metabolizing enzymes) contextualize findings. Researchers must evaluate secondary data quality using tools like the QUADAS-2 checklist for bias assessment and replicate key findings in independent cohorts .
Advanced Research Questions
Q. How can conflicting data on glycogen’s role in metabolic diseases (e.g., diabetes, Pompe disease) be resolved?
- Methodological Answer : Contradictions often arise from model-specific variables (e.g., muscle vs. liver glycogen) or temporal factors (acute vs. chronic depletion). Researchers should employ meta-regression to identify confounding variables (e.g., insulin sensitivity, tissue-specific knockout models) and design longitudinal studies with multi-omics integration (proteomics, metabolomics) to capture dynamic interactions .
Q. What experimental designs are optimal for studying glycogen dynamics under fluctuating nutrient conditions?
- Methodological Answer : Hyperinsulinemic-euglycemic clamps combined with ¹³C-NMR spectroscopy allow real-time tracking of glycogen turnover. In vitro systems (e.g., hepatocyte spheroids) with controlled glucose/pH gradients mimic physiological fluctuations. Power analysis (α=0.05, β=0.2) ensures sufficient sample size to detect subtle changes, as underpowered studies risk false negatives .
Q. How can evolutionary insights into bacterial glycogen/starch biosynthesis enzymes inform mammalian metabolic engineering?
- Methodological Answer : Phylogenetic analysis of ADP-glucose pyrophosphorylase (ADP-Glc PPase) across species identifies conserved regulatory domains. Site-directed mutagenesis of these domains in mammalian orthologs (e.g., liver-specific AGPAT6) can enhance glycogen storage capacity. Structural modeling (e.g., AlphaFold2) predicts mutation impacts on enzyme kinetics .
Q. What statistical approaches address low reproducibility in glycogen-related transcriptomic studies?
- Methodological Answer : Batch effect correction (e.g., ComBat) minimizes technical variability in RNA-seq data. Resampling methods like bootstrapping estimate confidence intervals for differentially expressed genes (e.g., PYGL, GBE1). Pre-registration of analysis pipelines (e.g., on Open Science Framework) reduces outcome reporting bias .
Q. How should researchers frame questions about glycogen’s interaction with autophagy using the FINER criteria?
- Methodological Answer : A FINER-compliant question: "Is intermittent fasting (Intervention) more effective than caloric restriction (Comparison) in enhancing glycogen-autophagy crosstalk (Outcome) in aged mice (Population)?" This ensures feasibility (mouse models), novelty (aging focus), and relevance (geriatric metabolic health). Pilot studies assess ethical constraints (e.g., fasting duration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
